6-Aminopyridine-2-carboxylic acid
Overview
Description
6-Aminopyridine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, featuring an amino group at the 6th position and a carboxylic acid group at the 2nd position. This compound is known for its significance in organic synthesis, agricultural applications, and dye manufacturing .
Mechanism of Action
Target of Action
6-Aminopyridine-2-carboxylic acid is a biochemical reagent used in life science research . It is used as a reagent for the preparation of drugs, such as agonists for the auxin-releasing peptide receptor .
Mode of Action
Given its use in the preparation of drugs such as auxin-releasing peptide receptor agonists, it can be inferred that it interacts with these targets to modulate their activity .
Biochemical Pathways
As a reagent used in the preparation of drugs, it likely plays a role in the synthesis of these compounds and their subsequent interactions with biological systems .
Pharmacokinetics
It is soluble in hot water , which may influence its bioavailability and distribution within the body.
Result of Action
Given its use in the preparation of drugs, it likely contributes to the overall therapeutic effects of these compounds .
Action Environment
It should be stored in a cool, dry place and kept away from oxidizing agents , suggesting that certain environmental conditions can affect its stability.
Biochemical Analysis
Cellular Effects
It is known that it can be used as a probe for the interrogation of RNA structures in vivo
Molecular Mechanism
It is known that it can be used as a probe for the interrogation of RNA structures in vivo
Temporal Effects in Laboratory Settings
It is known that it is soluble in hot water , indicating that it may have some stability in aqueous solutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-2-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with ammonia under high temperature and pressure conditions. Another method involves the reduction of 6-nitropyridine-2-carboxylic acid using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 6-nitropyridine-2-carboxylic acid.
Reduction: The compound can be reduced to 6-aminopyridine-2-methanol under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: 6-Nitropyridine-2-carboxylic acid.
Reduction: 6-Aminopyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-Aminopyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of dyes and pigments
Comparison with Similar Compounds
- 5-Aminopyridine-2-carboxylic acid
- 6-Bromopyridine-2-carboxylic acid
- 6-Fluoro-2-pyridinecarboxylic acid
- 6-Hydroxypyridine-2-carboxylic acid
Comparison: 6-Aminopyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
6-aminopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCKJFCJIHCHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326004 | |
Record name | 6-Aminopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23628-31-1 | |
Record name | 6-Aminopyridine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023628311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23628-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Aminopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aminopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINOPYRIDINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6NBL985SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Aminopyridine-2-carboxylic acid improve the photocatalytic activity of graphitic carbon nitride?
A: this compound (APy) enhances the photocatalytic activity of graphitic carbon nitride (g-C3N4) through two primary mechanisms []:
Q2: What is the impact of this compound on the hydrogen evolution rate of the modified graphitic carbon nitride?
A: The research demonstrates that incorporating APy into the g-C3N4 structure dramatically improves its photocatalytic hydrogen evolution rate. The optimized composite material, UCN-APy, achieves a hydrogen evolution rate of 133.2 μmol/h []. This rate is nearly five times higher than that of unmodified g-C3N4, highlighting the significant impact of APy on boosting the photocatalytic performance. This improvement is attributed to the combined effects of enhanced visible light absorption and improved charge separation facilitated by APy.
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